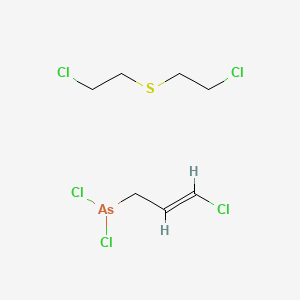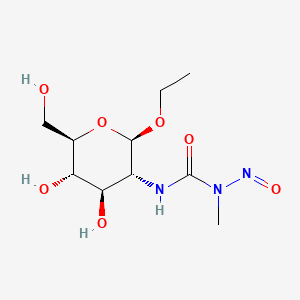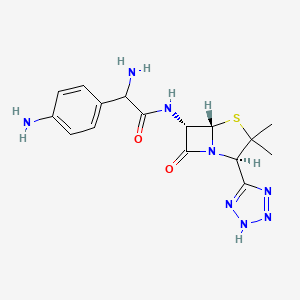
Mustard-Lewisite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mustard-Lewisite is a chemical warfare agent that combines the properties of sulfur mustard and lewisite This mixture is known for its blistering effects on the skin and mucous membranesThe combination of these two agents results in a compound with enhanced blistering properties and a lower freezing point, making it more effective in various environmental conditions .
准备方法
The preparation of Mustard-Lewisite involves the synthesis of its individual components, sulfur mustard and lewisite, followed by their combination.
Sulfur Mustard Synthesis: Sulfur mustard can be synthesized by reacting thiodiglycol with phosphorus trichloride.
Lewisite Synthesis: Lewisite is synthesized by the addition of arsenic trichloride to acetylene in the presence of a suitable catalyst.
化学反应分析
Mustard-Lewisite undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: Both sulfur mustard and lewisite hydrolyze in water. .
Oxidation: Sulfur mustard can be oxidized to form mustard sulfoxide and mustard sulfone.
Substitution: Sulfur mustard reacts with thiourea to form isothiouronium salts, which decompose in the presence of sodium hydroxide.
科学研究应用
Mustard-Lewisite has been primarily studied for its toxicological effects and potential medical countermeasures.
作用机制
Mustard-Lewisite exerts its effects through alkylation, which damages DNA and proteins. Sulfur mustard forms cyclic sulfonium ions that react with nucleophiles in DNA, leading to cross-linking and strand breaks. Lewisite inhibits pyruvate dehydrogenase by binding to the lipoic acid cofactor, disrupting cellular respiration and energy production .
相似化合物的比较
Mustard-Lewisite is unique due to its combination of sulfur mustard and lewisite, which enhances its blistering properties and lowers its freezing point.
Similar Compounds:
This compound stands out due to its combined effects and enhanced properties, making it a more versatile chemical warfare agent .
属性
CAS 编号 |
378791-32-3 |
|---|---|
分子式 |
C7H12AsCl5S |
分子量 |
380.4 g/mol |
IUPAC 名称 |
1-chloro-2-(2-chloroethylsulfanyl)ethane;dichloro-[(E)-3-chloroprop-2-enyl]arsane |
InChI |
InChI=1S/C4H8Cl2S.C3H4AsCl3/c5-1-3-7-4-2-6;5-3-1-2-4(6)7/h1-4H2;1,3H,2H2/b;3-1+ |
InChI 键 |
GCPRNIZDNTXQIX-NBPLQZBRSA-N |
手性 SMILES |
C(CCl)SCCCl.C(/C=C/Cl)[As](Cl)Cl |
规范 SMILES |
C(CCl)SCCCl.C(C=CCl)[As](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















